Atopaxar

Übersicht

Beschreibung

Atopaxar ist ein reversibler Protease-aktivierter Rezeptor-1-Antagonist, der die Thrombin-vermittelten Plättchenwirkungen stört. Es wurde für die Behandlung von Koronarherzkrankheiten und akutem Koronarsyndrom untersucht . This compound ist auch bekannt für seine Rolle als Janus-Kinase-1- und Janus-Kinase-2-Inhibitor, der selektiv die Apoptose in Krebszellen mit konstitutiv aktiviertem Signaltransduktor und Aktivator der Transkription 3 induziert .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel geschützte Informationen, die von Pharmaunternehmen gehalten werden. Der allgemeine Ansatz beinhaltet die Verwendung von organischen Synthesetechniken, um die komplexe molekulare Struktur von this compound zu erstellen .

Vorbereitungsmethoden

The synthesis of Atopaxar involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .

Analyse Chemischer Reaktionen

Atopaxar unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Protease-aktivierten Rezeptors 1, was die Thrombin-vermittelte Plättchenaktivierung stört . Darüber hinaus hemmt this compound Janus-Kinase-1 und Janus-Kinase-2, wodurch die Phosphorylierung von Signaltransduktor und Aktivator der Transkription 3 blockiert wird. Diese Hemmung führt zu Zellzyklusarrest und Apoptose in Krebszellen mit konstitutiv aktiviertem Signaltransduktor und Aktivator der Transkription 3 .

Wissenschaftliche Forschungsanwendungen

Phase II Studies

-

LANCELOT-ACS Trial :

- Objective : To evaluate the safety and tolerability of atopaxar in patients with ACS.

- Design : This double-blind, placebo-controlled trial involved 603 subjects randomized to receive either this compound (50 mg, 100 mg, or 200 mg daily) or a placebo within 72 hours of non-ST-elevation ACS.

- Results : this compound significantly reduced early ischemia as measured by Holter monitoring without a significant increase in major bleeding events compared to placebo (3.08% vs. 2.17%) . However, there was a noted increase in transaminase levels and QTc prolongation at higher doses .

- J-LANCELOT Trial :

Efficacy on Clinical Outcomes

While this compound has shown promise in reducing ischemic events, its effect on major adverse cardiac events (MACE) such as myocardial infarction or stroke was not statistically significant in the trials conducted. The lack of significant findings regarding MACE suggests that while this compound may enhance antiplatelet effects when combined with aspirin or clopidogrel, further studies are needed to establish its efficacy definitively .

Safety Profile

The safety profile of this compound has been a critical focus in clinical trials:

- Bleeding Risks : Overall bleeding rates were comparable to placebo; however, higher doses did show an increased incidence of any TIMI bleeding events .

- Liver Function : Transient elevations in liver enzymes were observed at higher doses, necessitating monitoring during treatment .

- QTc Prolongation : Notable at higher doses, indicating the need for caution when prescribing this compound to patients with pre-existing conditions affecting cardiac rhythm .

Potential Future Applications

Given its mechanism of action and preliminary results, this compound may have potential applications beyond ACS and CAD:

- Combination Therapy : Its use alongside traditional antiplatelet agents could enhance therapeutic outcomes for patients at high risk for thrombotic events.

- Investigational Use : Further research into its effects on other cardiovascular conditions or inflammatory states could unveil additional therapeutic avenues.

Summary Table of Clinical Trials

| Trial Name | Participants | Doses Administered | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | 603 | 50 mg, 100 mg, 200 mg | Reduced ischemia; no significant increase in bleeding |

| J-LANCELOT | Varies | Same as above | Confirmed safety profile across diverse populations |

Wirkmechanismus

Atopaxar exerts its effects by inhibiting protease-activated receptor-1, which interferes with thrombin-mediated platelet activation . Additionally, this compound inhibits Janus kinase 1 and Janus kinase 2, blocking the phosphorylation of signal transducer and activator of transcription 3. This inhibition leads to cell cycle arrest and apoptosis in cancer cells with constitutively activated signal transducer and activator of transcription 3 .

Vergleich Mit ähnlichen Verbindungen

Atopaxar ähnelt anderen Protease-aktivierten Rezeptor-1-Antagonisten wie Vorapaxar. This compound hat einzigartige Eigenschaften, darunter seine doppelte Rolle als Janus-Kinase-1- und Janus-Kinase-2-Inhibitor . Diese doppelte Hemmung macht this compound besonders effektiv bei der Induktion der Apoptose in Krebszellen mit aktiviertem Signaltransduktor und Aktivator der Transkription 3 . Andere ähnliche Verbindungen umfassen verschiedene Protease-aktivierte Rezeptor-1-Antagonisten und Janus-Kinase-Inhibitoren .

Biologische Aktivität

Atopaxar, also known as E5555, is a reversible antagonist of the protease-activated receptor-1 (PAR-1), primarily used in the treatment of thrombotic disorders associated with coronary artery disease (CAD) and acute coronary syndrome (ACS). Its mechanism of action involves inhibiting thrombin-mediated platelet activation, which plays a crucial role in the pathogenesis of thromboembolic events. This article explores the biological activity of this compound through clinical trial data, pharmacological insights, and adverse event profiles.

This compound functions by selectively blocking the PAR-1 receptor, which is activated by thrombin. This inhibition disrupts the signaling pathway that leads to platelet aggregation and thrombus formation. The compound has a molecular weight of 608 g/mol and is metabolized by hepatic cytochrome CYP3A4, with elimination primarily through the gastrointestinal tract .

Phase II Trials Overview

Several key clinical trials have evaluated the efficacy and safety of this compound:

- LANCELOT-ACS Trial : This trial assessed this compound's safety in patients with ACS. A total of 603 subjects were randomized to receive either this compound (50, 100, or 200 mg) or placebo within 72 hours of non-ST-elevation ACS. Results indicated that this compound significantly reduced ischemia on continuous ECG monitoring compared to placebo (relative risk 0.67; P = 0.02) without a significant increase in major bleeding events .

- LANCELOT-CAD Trial : This study involved 720 patients with CAD who received various doses of this compound or placebo over 24 weeks. The trial found that this compound led to significant platelet inhibition but also noted a higher incidence of minor bleeding events (3.9% in this compound vs. 0.6% in placebo, P = 0.03) .

Summary of Key Findings

| Trial Name | Population | Dosing Regimen | Key Findings |

|---|---|---|---|

| LANCELOT-ACS | ACS Patients | 50, 100, or 200 mg daily | Reduced ischemia; no significant major bleeding |

| LANCELOT-CAD | CAD Patients | 50, 100, or 200 mg daily | Significant platelet inhibition; more minor bleeding |

Biological Activity and Efficacy

This compound has demonstrated potent inhibition of thrombin receptor-activating peptides (TRAP)-induced platelet aggregation across various studies. In plasma samples from healthy volunteers and CAD patients, this compound inhibited TRAP-induced aggregation by up to 90% at higher doses . The compound's efficacy is further supported by its ability to reduce ischemic events without significantly increasing bleeding risk.

Adverse Effects Profile

The most common adverse event associated with this compound is hepatic function disorder, observed more frequently in higher dosing groups during clinical trials. For instance, in the LANCELOT-ACS trial, hepatic function disorder occurred in approximately 29% of patients receiving the highest dose (200 mg) compared to about 9% in the placebo group . Additionally, transient elevations in liver transaminases and QTc prolongation were noted at higher doses .

Eigenschaften

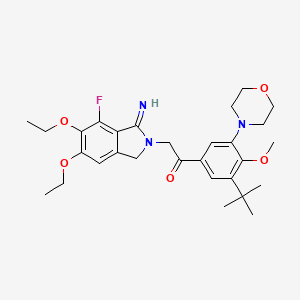

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAUGRRIXBIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751475-53-3 | |

| Record name | Atopaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atopaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.